molecular formula C13H10ClN B1665459 Acridine hydrochloride CAS No. 17784-47-3

Acridine hydrochloride

Cat. No.: B1665459
CAS No.: 17784-47-3
M. Wt: 215.68 g/mol
InChI Key: XUESTGHCVFYOLL-UHFFFAOYSA-N
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Description

Acridine hydrochloride is a derivative of acridine, an organic compound and nitrogen heterocycle with the formula C₁₃H₉N. Acridine itself is a planar molecule structurally related to anthracene, with one of the central CH groups replaced by nitrogen. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Acridine hydrochloride primarily targets DNA . It interacts with DNA by intercalation between adjacent base pairs . This interaction with DNA and related enzymes is principally responsible for the mode of action of acridine .

Mode of Action

This compound acts by intercalating into double-stranded DNA . This intercalation is fueled by charge transfer and π-stacking interactions, which sandwich the polyaromatic chromophore between the base pairs of the double helix . This process eventually causes the helical structure to unwind . The exact mechanism of antiparasitic action is unknown; however, it is known that acridine binds to DNA in vitro by intercalation between adjacent base pairs, inhibiting transcription and translation to RNA .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve DNA and related enzymes . The intercalation into DNA leads to inhibition of transcription and translation to RNA . This interaction with DNA and its subsequent impacts on biological processes involving DNA and related enzymes are principally responsible for the mode of action of acridine .

Pharmacokinetics

The pharmacokinetics of this compound involves balancing processes such as absorption, distribution, metabolism, and excretion (ADME) for its proper action . For treatment of CNS tumor or neurodegenerative diseases, the ability of acridines to penetrate the blood-brain barrier is important . Pharmacokinetic parameters are obtained by determining drug concentration in blood or plasma .

Result of Action

The result of this compound’s action is primarily the inhibition of transcription and translation to RNA, which disrupts the normal functioning of cells . This disruption can lead to cell death, making this compound effective against a variety of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the ability of acridines to penetrate the blood-brain barrier is important for the treatment of CNS tumor or neurodegenerative diseases . Additionally, the design of acridines with efficient diffusion to tumor tissue is possible . The development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .

Biochemical Analysis

Biochemical Properties

Acridine hydrochloride plays a significant role in biochemical reactions, primarily due to its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA and affects various biological processes. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. By binding to the DNA-topoisomerase complex, this compound prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks and ultimately cell death . Additionally, this compound has been shown to interact with DNA repair proteins, further enhancing its potential as an anticancer agent .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by causing DNA damage and inhibiting DNA repair mechanisms . This compound also affects cell cycle progression, leading to cell cycle arrest at specific phases, such as the G2/M phase . Furthermore, this compound has been reported to modulate the expression of genes involved in cell proliferation, apoptosis, and DNA repair, thereby altering the cellular response to stress and damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to intercalate into DNA and disrupt various DNA-dependent processes. This compound binds to the DNA double helix, causing structural distortions that inhibit the activity of DNA-dependent enzymes, such as topoisomerases and DNA polymerases . This binding prevents the proper unwinding and re-ligation of DNA strands, leading to the accumulation of DNA breaks and the activation of DNA damage response pathways . Additionally, this compound has been shown to inhibit the activity of certain transcription factors, thereby affecting gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been shown to cause persistent DNA damage and alterations in cellular metabolism . In in vitro studies, prolonged treatment with this compound leads to sustained cell cycle arrest and apoptosis, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and can effectively inhibit tumor growth by inducing apoptosis and inhibiting DNA repair mechanisms . At high doses, this compound can cause significant toxicity, leading to adverse effects such as hepatotoxicity, nephrotoxicity, and hematological toxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing severe toxicity . These findings highlight the importance of optimizing the dosage of this compound for safe and effective therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with cellular biomolecules, affecting metabolic flux and metabolite levels . This compound has been shown to inhibit certain metabolic enzymes, leading to alterations in cellular metabolism and energy production . Additionally, it can affect the levels of reactive oxygen species (ROS) and oxidative stress, further influencing cellular function .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature . Once inside the cell, this compound can interact with transporters and binding proteins that facilitate its distribution to specific cellular compartments . It has been shown to accumulate in the nucleus, where it exerts its effects on DNA and related processes . Additionally, this compound can be transported to other organelles, such as mitochondria, affecting their function and contributing to its overall cellular effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound primarily localizes to the nucleus, where it intercalates into DNA and disrupts DNA-dependent processes . It can also localize to other subcellular compartments, such as mitochondria, where it affects mitochondrial DNA and function . The targeting of this compound to specific compartments is influenced by various factors, including its chemical structure, post-translational modifications, and interactions with cellular proteins . These factors determine the overall efficacy and specificity of this compound in different cellular contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acridine hydrochloride can be synthesized through several methods. One common approach involves the reaction of acridine with hydrochloric acid. The process typically involves dissolving acridine in a suitable solvent, such as ethanol, and then adding hydrochloric acid to form this compound. The reaction is usually carried out at room temperature and monitored until the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves the extraction of acridine from coal tar. The extracted acridine is then purified and reacted with hydrochloric acid to produce this compound. This method ensures a high yield of the compound and is cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Acridine hydrochloride undergoes various chemical reactions, including:

    N-Alkylation: Reaction with alkyl iodides to form alkyl acridinium iodides.

    Oxidation: Oxidation with potassium permanganate to yield acridinic acid.

Common Reagents and Conditions:

    N-Alkylation: Alkyl iodides and alkaline potassium ferricyanide.

    Oxidation: Potassium permanganate.

    Reduction: Hydrogenation or chemical reducing agents.

Major Products:

Scientific Research Applications

Acridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various acridine derivatives.

    Biology: Acts as a fluorescent probe for DNA and RNA studies due to its ability to intercalate between base pairs.

    Medicine: Investigated for its potential anticancer, antimicrobial, and antiparasitic properties. .

Comparison with Similar Compounds

    Quinacrine: Another acridine derivative used as an antimalarial and antimicrobial agent.

    Amsacrine: An acridine derivative used as an anticancer agent.

    Proflavine: An acridine derivative with antiseptic properties.

Uniqueness: Acridine hydrochloride is unique due to its specific structural features and its ability to intercalate DNA. This property makes it particularly useful in biological and medical research, especially in studies involving DNA interactions and enzyme inhibition. Compared to other similar compounds, this compound has shown a broader range of applications and higher efficacy in certain biological assays .

Properties

IUPAC Name

acridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N.ClH/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;/h1-9H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUESTGHCVFYOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938998
Record name Acridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17784-47-3
Record name Acridine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17784-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acridinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.950
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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